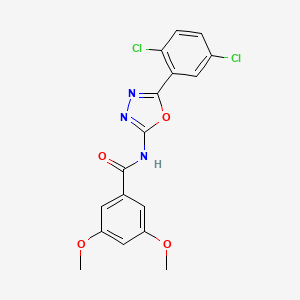

![molecular formula C13H17Cl2NO B2400767 (S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride CAS No. 2219353-78-1](/img/structure/B2400767.png)

(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromone alkaloids, which include chromane, are produced by a unique combination of various biosynthetic pathways . They are a group of natural nitrogenous metabolites that appeared when alkaloids were classified in the 1980s . The specific chemical structure of the fragment not containing nitrogen (N) was the signature by which these compounds were identified .

Synthesis Analysis

The synthesis of chromans and flavanes involves a convergent three-step method that provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromans and flavanes include Heck coupling, reduction, and Mitsunobu cyclization .Aplicaciones Científicas De Investigación

Green Synthesis of Chromones

Chromones, which are oxygen-containing heterocyclic compounds, are efficient pharmacophores in some drugs and several flavonoids . They display various pharmaceutical and biological activities including anti-inflammatory, antioxidant, antifungal, antiHIV, and anticancer . They are also extensively used as pigments, cosmetics, and laser dyes .

Antioxidant Properties

Trolox, a derivative of vitamin E, is a cell-permeable, water-soluble compound with potent antioxidant properties . It is commonly used as a standard or positive control in antioxidant assays .

Neurological Research

Trolox is used to assess the role of oxidative injury in processes like neuronal cell death and aging . This makes it a valuable tool in neurological research.

Cancer Treatment

Trolox has been found to be effective as adjunctive therapy in the treatment of certain cancers .

Photoisomerization and Thermal Reset

Spiropyran molecules, which are structurally similar to the compound , have been studied for their photoisomerization and thermal reaction properties . These properties make them potentially useful in the development of photo-switchable devices.

Field-Effect Transistor (FET) Applications

Spiropyran molecules have been deposited on the atomic thin channel of a MoS2 field-effect transistor (FET), demonstrating the possibility of this system in logical operation applications .

Direcciones Futuras

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, there is a need for comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

Propiedades

IUPAC Name |

(4S)-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZLJURDTQKHKB-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

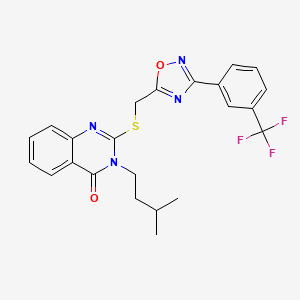

![N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2400687.png)

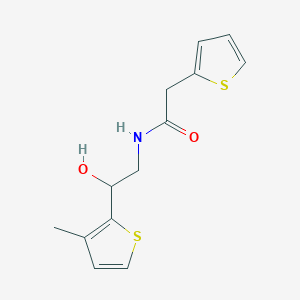

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2400694.png)

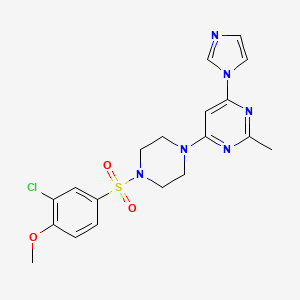

![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2400696.png)

![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2400697.png)